6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 1-methylpyrrol-2-yl group, a thioureido group, and a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, leading to significant alterations in cell cycle progression . This suggests that 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine may interact with its target in a similar manner, inhibiting its function and leading to changes in cellular processes.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
This suggests that this compound may have similar cytotoxic activities, leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, including cyclin A2, which forms a complex with CDK2 to regulate its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits cytotoxic activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly those involved in cell proliferation and survival, such as the CDK2/cyclin A2 pathway. Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. Additionally, the compound may interact with other enzymes and proteins involved in cell signaling pathways, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and persistent effects on cell cycle progression and apoptosis . The exact temporal dynamics of these effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis in tumor cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, the compound may affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, it may be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 1-Methylpyrrol-2-yl Group: The 1-methylpyrrol-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative.
Addition of the Thioureido Group: The thioureido group can be added through a reaction with thiourea under basic conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution can be performed using bromine in acetic acid.
Major Products Formed
Oxidation: Oxidation of the thioureido group can lead to the formation of sulfonyl derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidine derivatives, depending on the reagents used.
Scientific Research Applications
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study the biological pathways and molecular targets involved in various diseases.
Comparison with Similar Compounds
Similar Compounds
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-chloropyrimidine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-phenylpyrimidine: Similar structure but has a phenyl group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in medicinal applications .
Properties
IUPAC Name |
[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5S/c1-19-4-2-3-7(19)6-5-8(11(12,13)14)17-10(16-6)18-9(15)20/h2-5H,1H3,(H3,15,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKOJBXTGXHLQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141700 | |
Record name | Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845698-48-7 | |
Record name | Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845698-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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